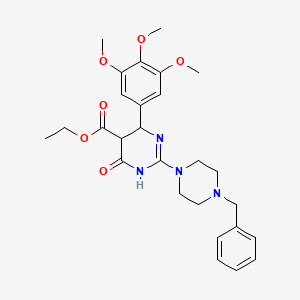![molecular formula C21H21N3O5 B11037836 N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B11037836.png)
N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide, also known by its IUPAC name, is a complex organic compound with the molecular formula C23H21N3O5. Let’s break down its structure:
- The core structure consists of an indole ring (6-methoxy-1H-indole-2-carboxamide).
- Attached to the indole ring is a side chain containing a 2,3-dihydro-1,4-benzodioxin moiety.
- The nitrogen atom in the benzodioxin ring is substituted with an amino group.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of an appropriate indole derivative with a benzodioxin amine. The reaction typically proceeds under mild conditions, favoring the formation of the desired product.
Industrial Production: While not widely produced industrially, research laboratories often synthesize this compound for scientific investigations. Scale-up for industrial purposes would require optimization of the synthetic route and purification methods.
Chemical Reactions Analysis
Reactivity:
Oxidation: The indole ring can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the carbonyl group in the side chain may yield secondary amines.
Substitution: The amino group in the benzodioxin ring is susceptible to nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or Jones reagent (CrO/HSO) can be employed.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are commonly used reducing agents.
Substitution: Alkyl halides or acyl chlorides react with the amino group.
Major Products: The major products depend on the specific reaction conditions and substituents present. Oxidation may yield carboxylic acids, while reduction leads to secondary amines.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with cellular receptors or enzymes, affecting downstream signaling pathways.
Comparison with Similar Compounds
While unique due to its benzodioxin-indole hybrid structure, similar compounds include other indole derivatives and benzodioxin analogs.
Properties
Molecular Formula |
C21H21N3O5 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C21H21N3O5/c1-27-15-4-2-13-10-17(24-16(13)12-15)21(26)22-7-6-20(25)23-14-3-5-18-19(11-14)29-9-8-28-18/h2-5,10-12,24H,6-9H2,1H3,(H,22,26)(H,23,25) |
InChI Key |
NEMHGAKXJWZTKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Methylphenyl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11037757.png)

![N-[2-oxo-2-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethyl]-4-phenylpiperazine-1-carbothioamide](/img/structure/B11037766.png)
![(4E)-5-methyl-2-phenyl-4-{[5-(pyrrolidin-1-yl)furan-2-yl]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11037780.png)
![7-(2-nitrophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11037783.png)
![(1E)-6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-1-[2-oxo-2-(pyridin-2-yl)ethylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11037785.png)
![4-[4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B11037789.png)

![2,2,4-trimethyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,2-dihydroquinoline-8-carbohydrazide](/img/structure/B11037798.png)

![2-(4-ethylphenyl)-10-(4-methylphenyl)-9,10-dihydro-1H-pyrrolo[3,4-b][1,5]benzothiazepine-1,3(2H)-dione](/img/structure/B11037825.png)
![8-(4-Chlorophenyl)-4,7-dimethyl-3-(methylsulfonyl)pyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11037832.png)
![N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11037842.png)
![(1E)-8-methoxy-4,4,6-trimethyl-1-{[4-(propan-2-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11037843.png)
